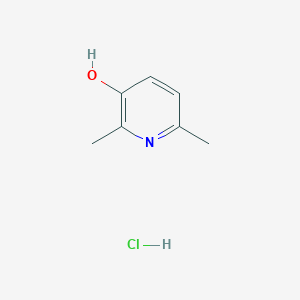
2,6-Dimethylpyridin-3-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylpyridin-3-ol;hydrochloride is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions and a hydroxyl group at the 3 position. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyridin-3-ol;hydrochloride typically involves the reaction of 2,6-dimethylpyridine with an oxidizing agent to introduce the hydroxyl group at the 3 position. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective oxidation of the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2,6-dimethyl-3-nitropyridine, followed by hydrolysis to yield the desired product. This method is advantageous due to its high yield and relatively mild reaction conditions .
化学反応の分析
Types of Reactions
2,6-Dimethylpyridin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form 2,6-dimethylpyridine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products Formed
Oxidation: 2,6-Dimethyl-3-pyridone or 2,6-dimethyl-3-pyridinecarboxylic acid.
Reduction: 2,6-Dimethylpyridine.
Substitution: 2,6-Dimethyl-3-chloropyridine or 2,6-dimethyl-3-methoxypyridine.
科学的研究の応用
2,6-Dimethylpyridin-3-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
The mechanism of action of 2,6-Dimethylpyridin-3-ol;hydrochloride involves its interaction with various molecular targets and pathways. The hydroxyl group at the 3 position allows it to form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the methyl groups at the 2 and 6 positions may influence the compound’s lipophilicity and ability to penetrate cell membranes .
類似化合物との比較
Similar Compounds
2,6-Dimethylpyridine: Lacks the hydroxyl group at the 3 position, making it less reactive in certain chemical reactions.
3-Hydroxy-2-methylpyridine: Similar structure but with only one methyl group, leading to different chemical and biological properties.
2,6-Dimethyl-4-pyridinol: Hydroxyl group at the 4 position, resulting in different reactivity and applications.
Uniqueness
2,6-Dimethylpyridin-3-ol;hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research .
特性
CAS番号 |
71595-24-9 |
|---|---|
分子式 |
C7H10ClNO |
分子量 |
159.61 g/mol |
IUPAC名 |
2,6-dimethylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-5-3-4-7(9)6(2)8-5;/h3-4,9H,1-2H3;1H |
InChIキー |
LKSYUTPUQHYFBL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


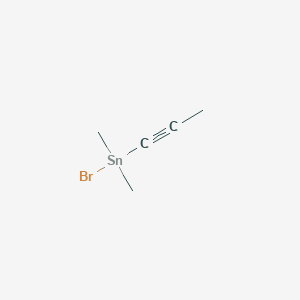
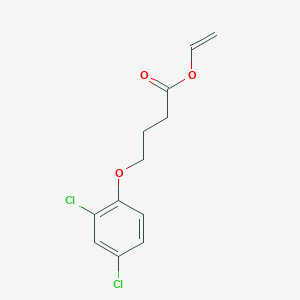
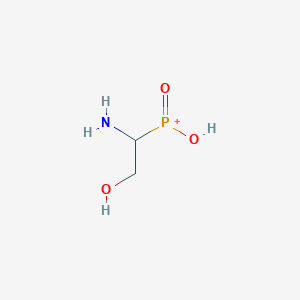
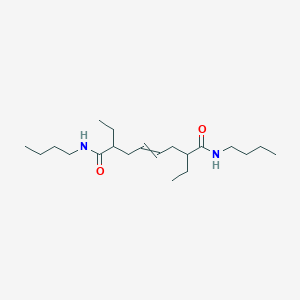
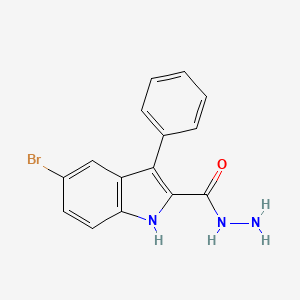
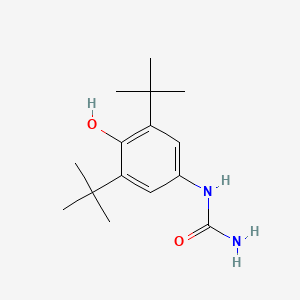
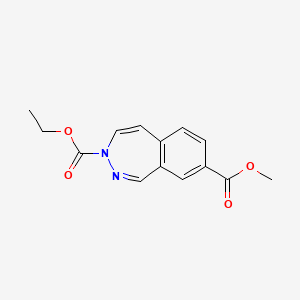
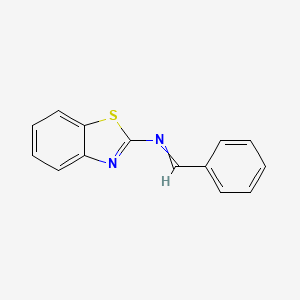
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)
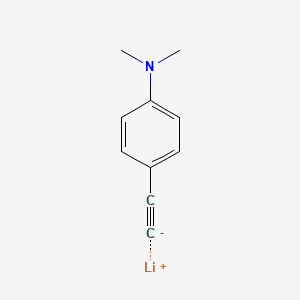
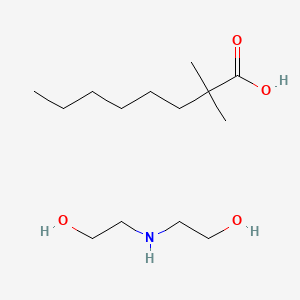

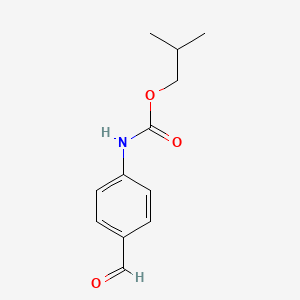
![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)
